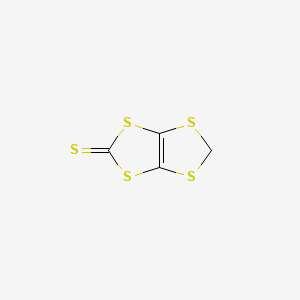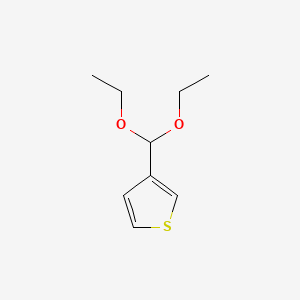
3-(二乙氧基甲基)噻吩
描述
3-(Diethoxymethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the diethoxymethyl group at the third position of the thiophene ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
科学研究应用
3-(Diethoxymethyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
作用机制
Target of Action
It is known that thiophene-based compounds, like 3-(diethoxymethyl)thiophene, have been studied for their potential biological activities .
Mode of Action
Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biochemical processes .
Result of Action
Thiophene-based compounds are known to exhibit various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Diethoxymethyl)thiophene. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives, which could include 3-(Diethoxymethyl)thiophene, is affected by various factors such as temperature, viscosity, and solvent polarity .
生化分析
Biochemical Properties
3-(Diethoxymethyl)thiophene plays a role in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including 3-(Diethoxymethyl)thiophene, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions are primarily mediated through the compound’s ability to bind to specific active sites on enzymes and proteins, altering their conformation and activity. The sulfur atom in the thiophene ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
3-(Diethoxymethyl)thiophene has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including 3-(Diethoxymethyl)thiophene, have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound can also modulate the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects . Additionally, 3-(Diethoxymethyl)thiophene has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(Diethoxymethyl)thiophene involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, 3-(Diethoxymethyl)thiophene can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can result in the accumulation of specific metabolites and disruption of metabolic pathways. Additionally, 3-(Diethoxymethyl)thiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Diethoxymethyl)thiophene have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(Diethoxymethyl)thiophene is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Long-term exposure to 3-(Diethoxymethyl)thiophene has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of 3-(Diethoxymethyl)thiophene vary with different dosages in animal models. Studies have shown that low doses of this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer properties, while higher doses can lead to toxic or adverse effects . For instance, at low doses, 3-(Diethoxymethyl)thiophene has been shown to inhibit tumor growth and reduce inflammation in animal models . At higher doses, this compound can cause toxicity, including liver and kidney damage, and adverse effects on the immune system . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(Diethoxymethyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . The metabolism of 3-(Diethoxymethyl)thiophene can influence its biological activity and toxicity. For example, the formation of reactive metabolites can lead to oxidative stress and cellular damage . Additionally, 3-(Diethoxymethyl)thiophene can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-(Diethoxymethyl)thiophene within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(Diethoxymethyl)thiophene can bind to specific proteins, influencing its localization and accumulation within cellular compartments . The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other binding partners . These transport and distribution mechanisms play a crucial role in determining the biological activity and toxicity of 3-(Diethoxymethyl)thiophene.
Subcellular Localization
The subcellular localization of 3-(Diethoxymethyl)thiophene can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, 3-(Diethoxymethyl)thiophene can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting signals, influencing mitochondrial function and metabolism . The subcellular localization of 3-(Diethoxymethyl)thiophene is a key determinant of its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(Diethoxymethyl)thiophene typically involves large-scale reactions using continuous flow reactors. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Industrial methods may also employ advanced purification techniques, such as distillation and chromatography, to isolate and purify the compound.
化学反应分析
Types of Reactions: 3-(Diethoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiophene derivatives with reduced functional groups, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
相似化合物的比较
Thiophene: The parent compound, lacking the diethoxymethyl group.
2,5-Diethoxymethylthiophene: A similar compound with diethoxymethyl groups at the second and fifth positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the third position.
Uniqueness: 3-(Diethoxymethyl)thiophene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
IUPAC Name |
3-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDNUQYRTTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426519 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-44-8 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


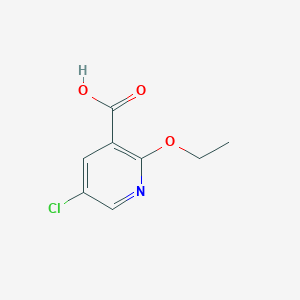

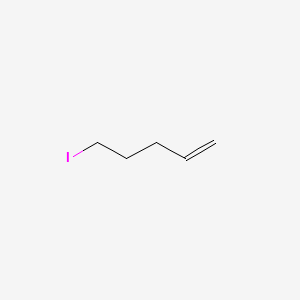
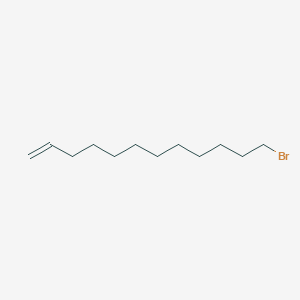
![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
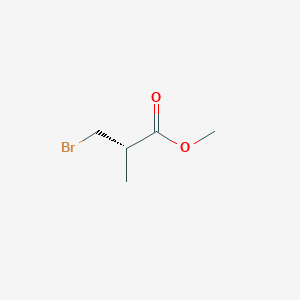
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
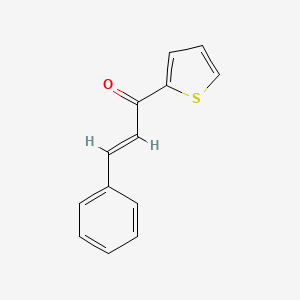

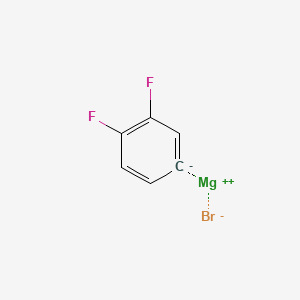
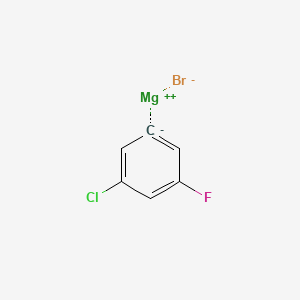
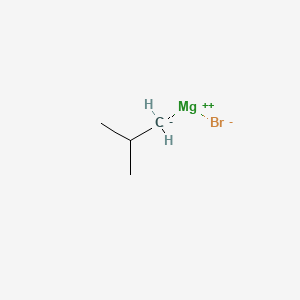
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
